

Physicochemical Properties of Deprodone Propionate: A Technical Guide for Formulation Development

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Compound of Interest

Compound Name: Deprodone Propionate

Cat. No.: B1662724

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Introduction

Deprodone propionate is a potent synthetic corticosteroid utilized primarily in topical formulations for its anti-inflammatory and immunosuppressive properties.^[1] A comprehensive understanding of its physicochemical characteristics is paramount for the rational design and development of stable, effective, and patient-compliant drug products. This technical guide provides an in-depth overview of the core physicochemical properties of **deprodone propionate**, complete with experimental protocols and visual representations of its mechanism of action and analytical workflows.

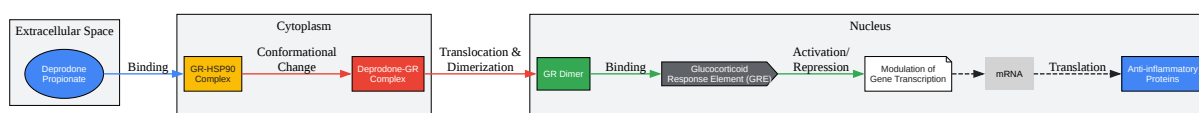
Core Physicochemical Properties

A summary of the key physicochemical parameters of **deprodone propionate** is presented below. These properties are critical for predicting its behavior in various formulation matrices and biological systems.

Property	Value	Reference
Chemical Name	[(8S,9S,10R,11S,13S,14S,17R)-17-acetyl-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate	[2]
CAS Number	20424-00-4	[1][3]
Molecular Formula	C ₂₄ H ₃₂ O ₅	[4]
Molecular Weight	400.5 g/mol	
Appearance	White solid	
Melting Point	227–229°C	
pKa	14.09 ± 0.70	
LogP (Computed)	3.6	
Solubility	DMSO: 250 mg/mL (624.20 mM) (requires sonication) Corn Oil: ≥ 2.08 mg/mL (5.19 mM) 10% DMSO >> 90% (20% SBE-β-CD in saline): ≥ 2.08 mg/mL (5.19 mM)	
Stability	Stable in powder form at -20°C for up to 3 years. In solvent, stable at -80°C for up to 1 year. Formulations are physicochemically stable.	

Mechanism of Action: Glucocorticoid Receptor Signaling

Deprodone propionate exerts its pharmacological effects by acting as an agonist for the glucocorticoid receptor (GR). Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes, leading to the suppression of inflammatory responses.



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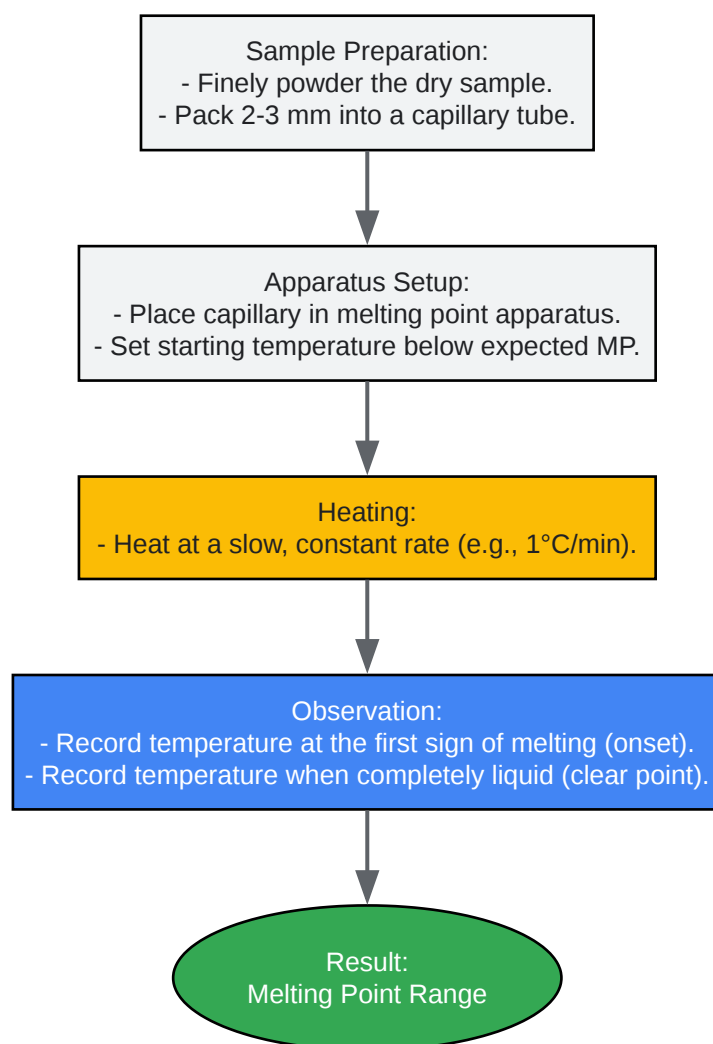
Glucocorticoid Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **deprodone propionate** are outlined below. These protocols are based on standard pharmaceutical analysis techniques.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature at which the solid-phase transitions to a liquid.



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Melting Point Determination Workflow

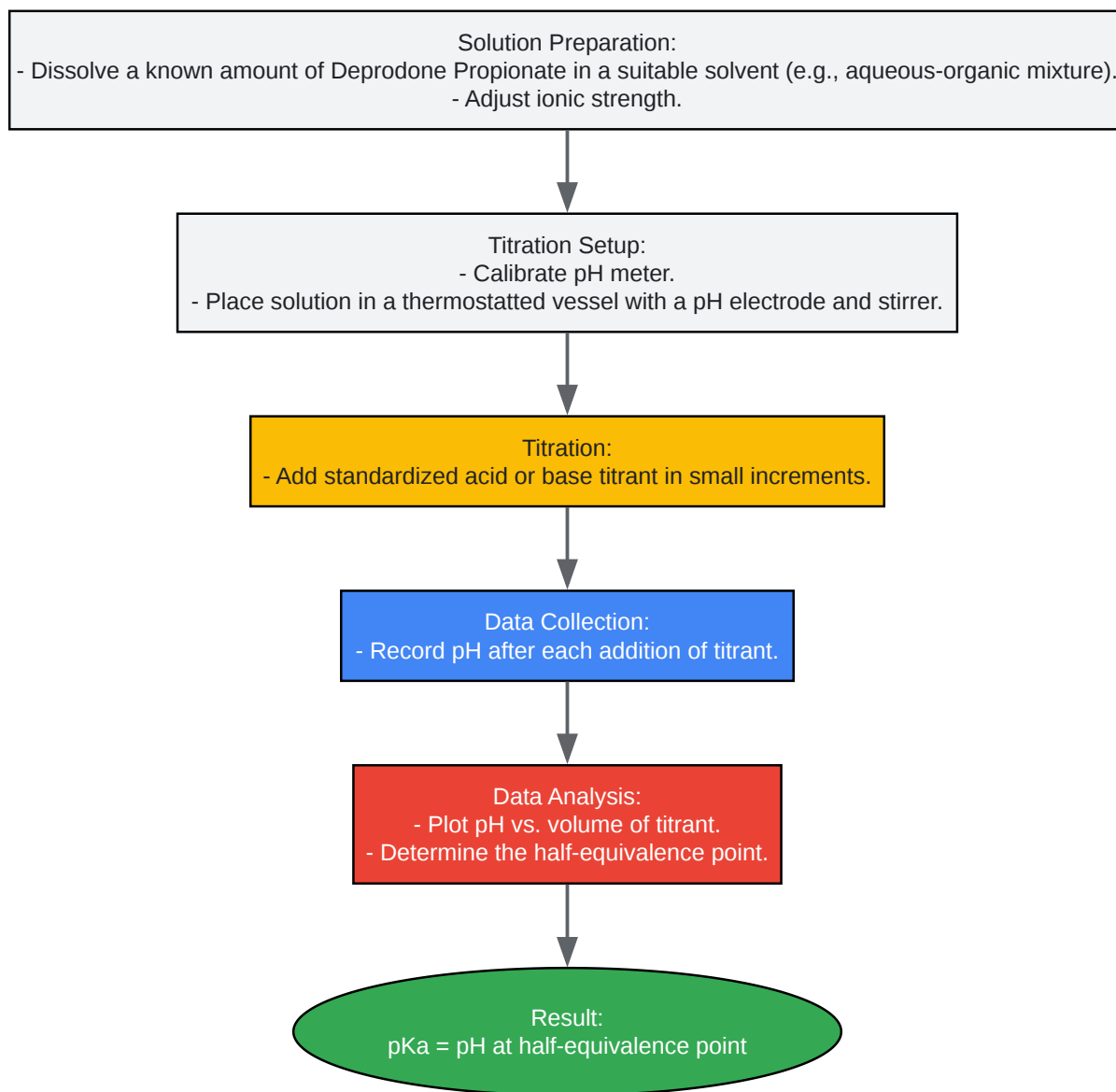
Protocol:

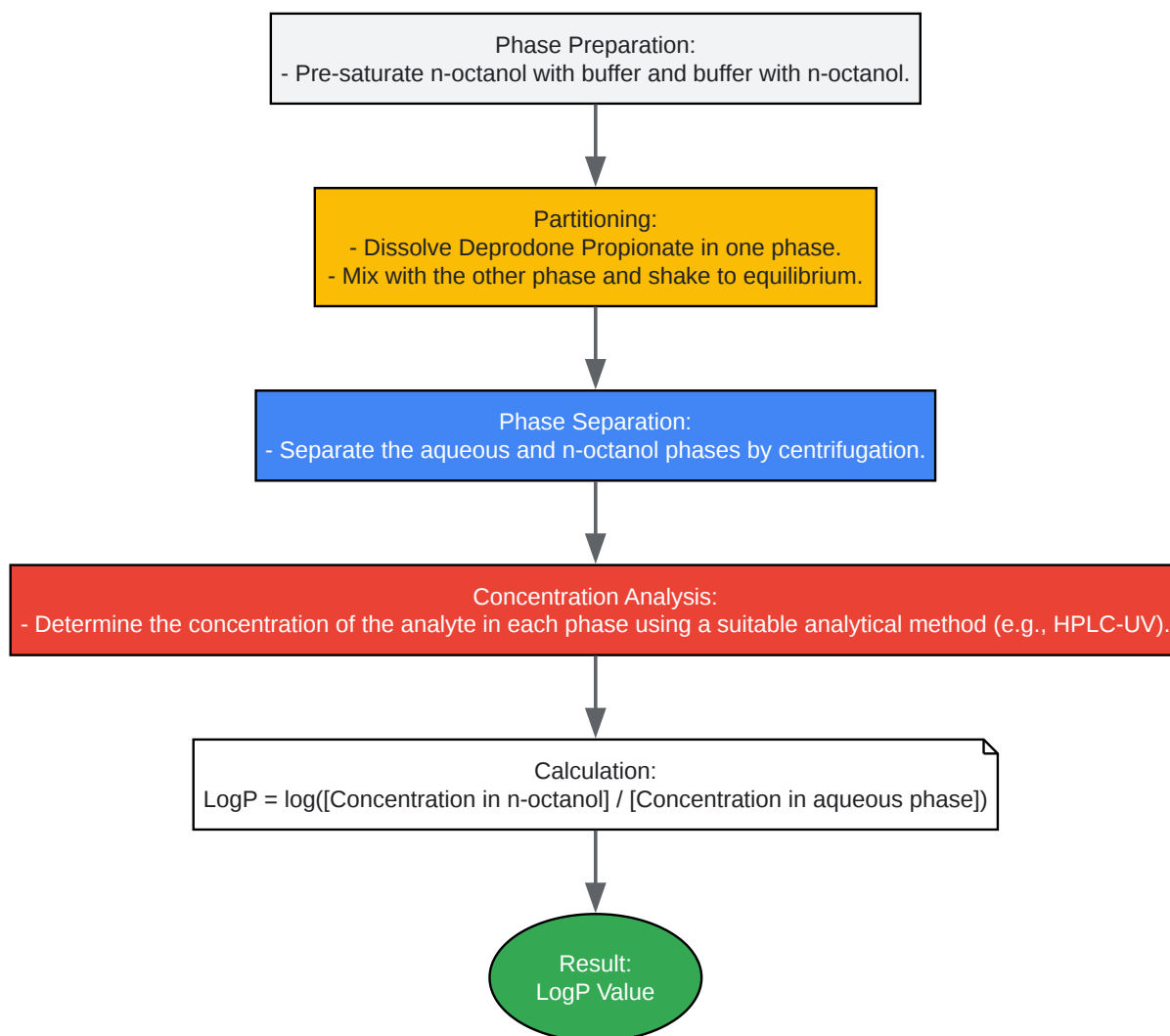
- Sample Preparation: A small amount of finely powdered and dried **deprodone propionate** is packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus. The starting temperature is set to a value below the expected melting point.
- Heating: The sample is heated at a controlled rate, typically 1°C per minute, near the expected melting point.

- Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded to define the melting range.

pKa Determination (Potentiometric Titration)

This protocol determines the acid dissociation constant, which is crucial for predicting the ionization state of the molecule at different pH values.





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